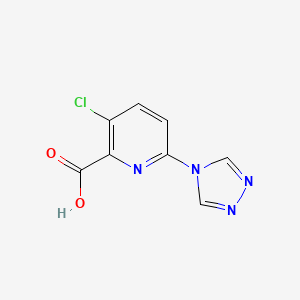
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethylbenzoyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group. The presence of fluorine atoms in the benzoyl group imparts distinct chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-difluoro-4-methylbenzoic acid from 2,6-difluoro-4-methylbenzaldehyde . This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrole to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of key signaling molecules and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-methylbenzoic acid
- 2,6-Difluoro-4-methylbenzoyl chloride
- 2,6-Difluoro-4-methylbenzenesulfonyl chloride
Uniqueness
4-(2,6-Difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of a difluoromethylbenzoyl group and a pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
1201597-21-8 |
|---|---|
Fórmula molecular |
C13H9F2NO3 |
Peso molecular |
265.21 g/mol |
Nombre IUPAC |
4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO3/c1-6-2-8(14)11(9(15)3-6)12(17)7-4-10(13(18)19)16-5-7/h2-5,16H,1H3,(H,18,19) |
Clave InChI |
QMGWCQVMDZRXJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


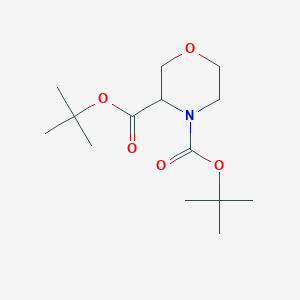
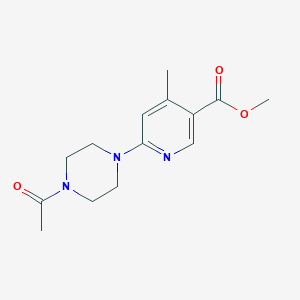
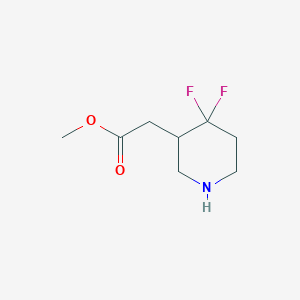
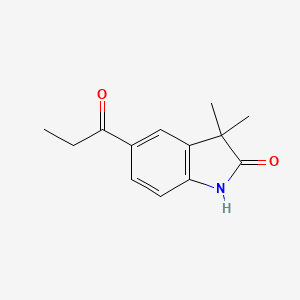

![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
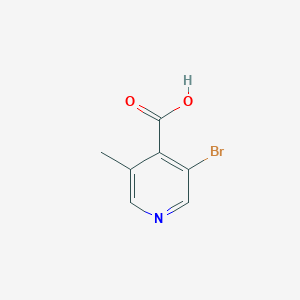
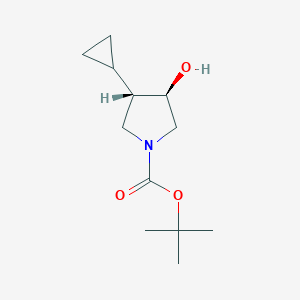

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
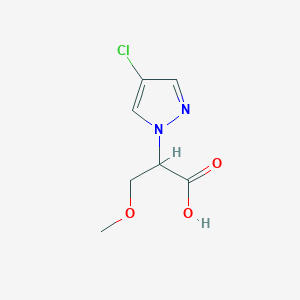

![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
